molecular formula C₂₀H₁₈F₃NO₈ B1144576 Flufenamic Acid Glucuronide CAS No. 87816-74-8

Flufenamic Acid Glucuronide

Cat. No.: B1144576
CAS No.: 87816-74-8
M. Wt: 457.35
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Description

Flufenamic Acid Glucuronide is a metabolite of Flufenamic Acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class. Flufenamic Acid is known for its analgesic, anti-inflammatory, and antipyretic properties. The glucuronide form is produced through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flufenamic Acid Glucuronide typically involves the enzymatic glucuronidation of Flufenamic Acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Flufenamic Acid. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature, with the presence of UGT enzymes and UDPGA as the cofactor .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Flufenamic Acid Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of Flufenamic Acid and glucuronic acid. Conjugation reactions, such as sulfation and methylation, can further modify the glucuronide .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Flufenamic Acid Glucuronide has several applications in scientific research:

Mechanism of Action

Flufenamic Acid Glucuronide exerts its effects primarily through its parent compound, Flufenamic Acid. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, thereby reducing inflammation and pain. The glucuronide form enhances the solubility and excretion of Flufenamic Acid, facilitating its elimination from the body .

Comparison with Similar Compounds

Similar Compounds

  • Mefenamic Acid Glucuronide
  • Ibuprofen Glucuronide
  • Naproxen Glucuronide

Uniqueness

Flufenamic Acid Glucuronide is unique due to its specific structure, which includes a trifluoromethyl group. This structural feature enhances its pharmacokinetic properties, such as solubility and bioavailability, compared to other similar compounds .

Properties

CAS No.

87816-74-8

Molecular Formula

C₂₀H₁₈F₃NO₈

Molecular Weight

457.35

Synonyms

2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid;  2-[3-(Trifluoromethyl)anilino]benzoic Acid;  3’-Trifluoromethyldiphenylamine-2-carboxylic Acid;  Fullsafe;  INF 1837;  Meralen;  Sastridex Glucuronide;  Surika Glucuronide;  Tecramine Glucuronide; 

Origin of Product

United States

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